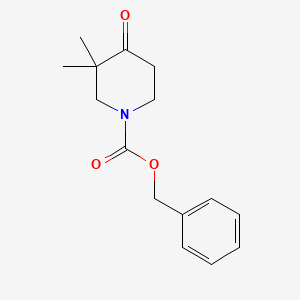

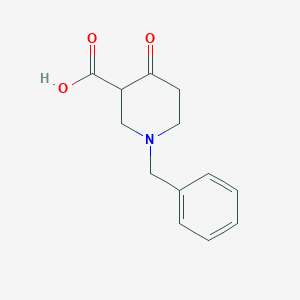

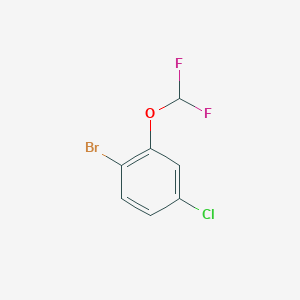

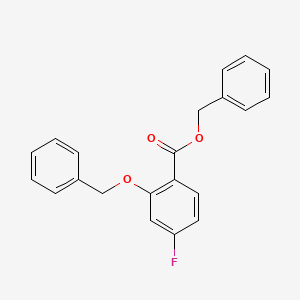

Benzyl 2-(benzyloxy)-4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in pharmaceuticals and imaging agents. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications to the Jacobsen cyclization process, resulting in compounds with potent cytotoxicity against certain human breast cell lines . Similarly, the synthesis of 2-([4-18F]fluorophenyl)benzimidazole via microwave-assisted cyclocondensation demonstrates the utility of fluorine-18 in the development of pharmaceutical building blocks . These methods could potentially be adapted for the synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of organic compounds can be significantly influenced by the presence of fluorine atoms. For example, the crystal structure of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate shows chains of transoid "dimers" and undergoes topotactic hydrolysis in certain conditions . This suggests that the introduction of a fluorine atom in Benzyl 2-(benzyloxy)-4-fluorobenzoate could similarly affect its molecular structure and reactivity.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the electronegativity of fluorine. The radiosynthesis of [18F]-5-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole-2-yl-4-fluorobenzoate, a ligand for benzodiazepine receptors, demonstrates the potential for creating bioactive molecules with fluorine substituents . The reactivity of Benzyl 2-(benzyloxy)-4-fluorobenzoate could be explored in the context of similar chemical reactions to develop new pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For example, the photophysical properties of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines are influenced by the presence of fluorine atoms . Additionally, the synthesis and evaluation of 2-(4'-fluorophenyl)-1,3-benzothiazole as an amyloid imaging agent highlight the importance of fluorine in modulating the properties necessary for biological imaging . These findings suggest that Benzyl 2-(benzyloxy)-4-fluorobenzoate could exhibit unique physical and chemical properties that may be useful in various applications.

Applications De Recherche Scientifique

Analytical Chemistry and Ligand Interaction

One study investigated the interaction of CuCl2 with 4-Fluoro benzoic acid, a structurally related compound, in KBr aqueous solutions using cyclic voltammetry. The research aimed to understand the redox behaviors of Cu (II) ions in the presence of 4-Fluoro benzoic acid, demonstrating the formation of strong electrostatic complexes and estimating various thermodynamic parameters. This study highlights the potential use of similar fluorobenzoate compounds, including Benzyl 2-(benzyloxy)-4-fluorobenzoate, as ligands in electrochemical applications (Gomaa, Zaky, & Nouh, 2020).

Organic Synthesis and Medicinal Chemistry

Fluorinated benzothiazoles, related to the core structure of Benzyl 2-(benzyloxy)-4-fluorobenzoate, have been synthesized and evaluated as novel antitumor agents. These compounds show potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. The introduction of fluorine atoms has been used to modulate the biological activity and metabolic stability of these molecules, demonstrating the critical role of fluorine in the development of new therapeutic agents (Wang, Gao, Mock, Miller, Sledge, Hutchins, & Zheng, 2006).

Material Science and Liquid Crystals

Research on chiral benzoates and fluorobenzoates, which share functional group similarities with Benzyl 2-(benzyloxy)-4-fluorobenzoate, has led to the development of novel liquid crystal materials. These materials exhibit unique mesomorphic properties, such as low melting points and direct transitions from antiferroelectric to isotropic phases, underscoring the influence of fluorinated compounds on the design and performance of advanced liquid crystalline materials (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015).

Environmental Chemistry

In environmental chemistry, studies on the microbial degradation of fluorobenzoates, which are structurally related to Benzyl 2-(benzyloxy)-4-fluorobenzoate, reveal the metabolic pathways and organisms capable of breaking down these compounds. Such research provides insights into the environmental fate of fluorinated organic compounds and their potential impact on microbial ecosystems (Murphy, Quirke, & Balogun, 2008).

Propriétés

IUPAC Name |

benzyl 4-fluoro-2-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FO3/c22-18-11-12-19(21(23)25-15-17-9-5-2-6-10-17)20(13-18)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSCYMWPVHDXJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(benzyloxy)-4-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.